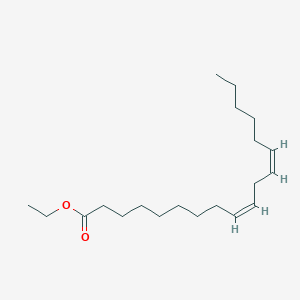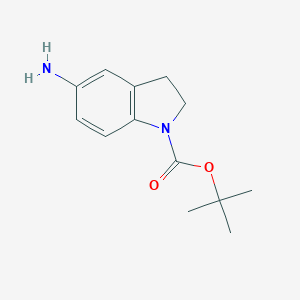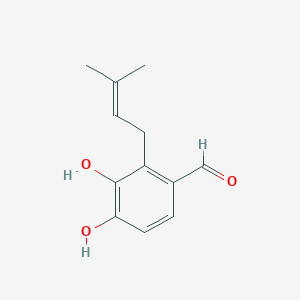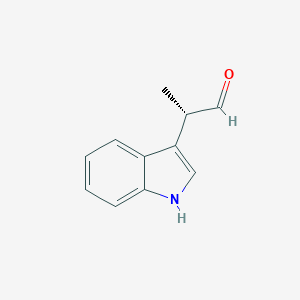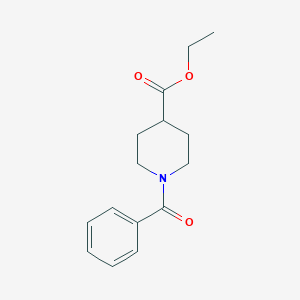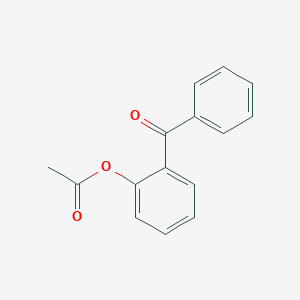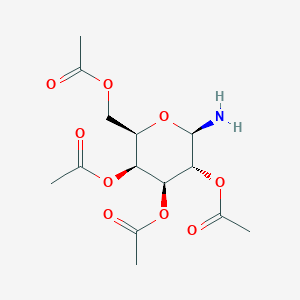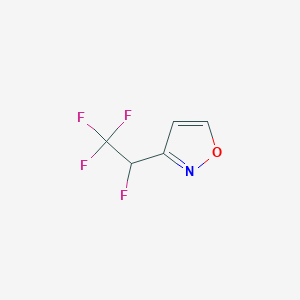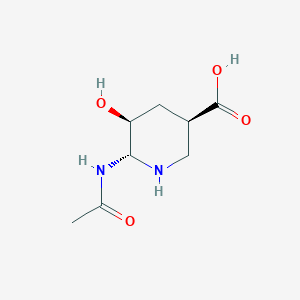
4-Deoxysiastatin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Deoxysiastatin B is a natural product that belongs to the family of macrocyclic lactones. It is a potent inhibitor of the protein phosphatase 2A (PP2A) enzyme, which plays a critical role in regulating cellular processes such as cell growth, proliferation, and survival. Due to its unique chemical structure and biological activity, 4-Deoxysiastatin B has attracted considerable attention from the scientific community as a potential therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 4-Deoxysiastatin B involves its binding to the catalytic subunit of the 4-Deoxysiastatin B enzyme, thereby inhibiting its activity. This leads to the dysregulation of various cellular processes that are regulated by the 4-Deoxysiastatin B enzyme, such as cell growth, proliferation, and survival. Moreover, 4-Deoxysiastatin B has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the 4-Deoxysiastatin B enzyme.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-Deoxysiastatin B are primarily related to its inhibition of the 4-Deoxysiastatin B enzyme. This leads to the dysregulation of various cellular processes, which can have both positive and negative effects depending on the context. For example, the inhibition of the 4-Deoxysiastatin B enzyme by 4-Deoxysiastatin B has been shown to induce apoptosis in cancer cells, which is a desirable effect. However, it can also lead to the activation of various oncogenic pathways, which can promote tumor growth and progression.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Deoxysiastatin B in lab experiments include its high potency and selectivity towards the 4-Deoxysiastatin B enzyme, which makes it a valuable tool for studying the role of this enzyme in various cellular processes. Moreover, the unique biological activity of 4-Deoxysiastatin B makes it a potential therapeutic agent for various diseases. However, the limitations of using 4-Deoxysiastatin B in lab experiments include its complex synthesis process and its potential toxicity towards normal cells.
Orientations Futures
There are several future directions for research on 4-Deoxysiastatin B. One potential direction is to investigate its potential therapeutic applications in various diseases, such as cancer, neurodegeneration, and viral infections. Another direction is to explore its mechanism of action in more detail, particularly its effects on various signaling pathways and cellular processes. Moreover, the development of more efficient synthesis methods for 4-Deoxysiastatin B could facilitate its widespread use in lab experiments and potentially lead to the development of new therapeutic agents based on its structure and activity.
Méthodes De Synthèse
The synthesis of 4-Deoxysiastatin B is a complex process that involves several steps. The first step is the synthesis of the macrocyclic lactone ring, which is achieved by using a combination of organic chemistry techniques such as ring-closing metathesis and macrolactonization. The second step involves the functionalization of the macrocycle with various chemical groups to enhance its activity and selectivity towards the 4-Deoxysiastatin B enzyme.
Applications De Recherche Scientifique
The unique biological activity of 4-Deoxysiastatin B has made it a valuable tool for studying the role of the 4-Deoxysiastatin B enzyme in various cellular processes. It has been used extensively in in vitro and in vivo studies to investigate the molecular mechanisms underlying diseases such as cancer, neurodegeneration, and viral infections. Moreover, 4-Deoxysiastatin B has been shown to have potential therapeutic applications in these diseases by targeting the 4-Deoxysiastatin B enzyme.
Propriétés
Numéro CAS |
148112-84-9 |
|---|---|
Nom du produit |
4-Deoxysiastatin B |
Formule moléculaire |
C8H14N2O4 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
(3R,5S,6R)-6-acetamido-5-hydroxypiperidine-3-carboxylic acid |
InChI |
InChI=1S/C8H14N2O4/c1-4(11)10-7-6(12)2-5(3-9-7)8(13)14/h5-7,9,12H,2-3H2,1H3,(H,10,11)(H,13,14)/t5-,6+,7-/m1/s1 |
Clé InChI |
HSRHUOVPONIGIS-DSYKOEDSSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H](C[C@H](CN1)C(=O)O)O |
SMILES |
CC(=O)NC1C(CC(CN1)C(=O)O)O |
SMILES canonique |
CC(=O)NC1C(CC(CN1)C(=O)O)O |
Autres numéros CAS |
148112-84-9 |
Synonymes |
4-deoxysiastatin B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



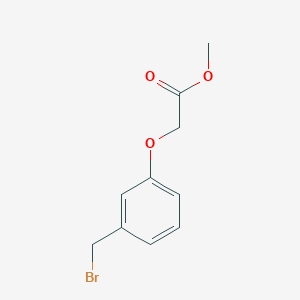
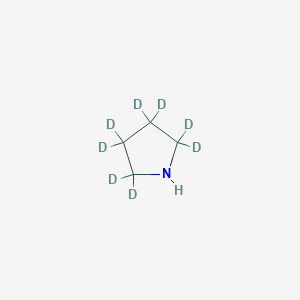
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B142158.png)
![7-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B142161.png)
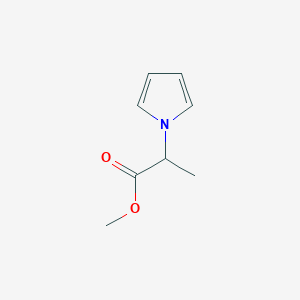
![N-Methyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B142170.png)
